molecular formula C14H20N6O2S B6445629 N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2549019-54-5

N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6445629
CAS No.: 2549019-54-5
M. Wt: 336.42 g/mol
InChI Key: OMQORRZOGYANJT-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a piperidine ring substituted at the 4-position, and a cyclopropanesulfonamide group. The pyrazolo[3,4-d]pyrimidine scaffold is a heterocyclic system known for its role in kinase inhibition and anticancer activity . The cyclopropane sulfonamide moiety may enhance metabolic stability and modulate solubility compared to bulkier substituents like isopropyl or aryl groups .

Properties

IUPAC Name

N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-19-13-12(7-17-19)14(16-9-15-13)20-6-2-3-10(8-20)18-23(21,22)11-4-5-11/h7,9-11,18H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQORRZOGYANJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCCC(C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound prevents the phosphorylation events necessary for cell cycle progression from G1 to S phase. This disruption in the cell cycle can lead to apoptosis, or programmed cell death.

Biological Activity

N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₄O₂S

The structure features a pyrazolo[3,4-d]pyrimidine moiety linked to a piperidine and cyclopropanesulfonamide group, which may contribute to its pharmacological activities.

Research indicates that compounds with similar structures exhibit various biological activities, primarily through modulation of specific receptors or enzymes. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role in inhibiting kinases and has been associated with anti-cancer properties.

Key Mechanisms Include:

  • Kinase Inhibition : Compounds derived from pyrazolo[3,4-d]pyrimidines often target kinases involved in signaling pathways critical for cell proliferation and survival.
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, indicating potential as antimicrobial agents.

Pharmacological Studies

A variety of studies have been conducted to assess the pharmacological effects of this compound. Below are significant findings:

Study FocusFindingsReference
Anticancer Activity Demonstrated inhibition of tumor growth in xenograft models.
Kinase Inhibition Effective against specific kinases implicated in cancer progression.
Antimicrobial Testing Showed activity against Gram-positive bacteria.

Case Studies

  • Anticancer Efficacy :
    A study evaluated the compound's effectiveness in inhibiting tumor growth in mice models. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential for further development as an anticancer therapeutic agent.
  • Kinase Inhibition Profile :
    In vitro assays demonstrated that the compound selectively inhibited certain kinases over others, highlighting its specificity which could reduce side effects commonly associated with broader-spectrum kinase inhibitors.

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that the compound possesses a favorable safety profile at therapeutic doses. However, comprehensive studies are necessary to fully understand its toxicity and side effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Sulfonamide Group

Key Compounds:
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (): Substituent: Isopropyl sulfonamide. Mass: 616.9 (M+). Melting Point: 211–214°C. Comparison: The isopropyl group increases molecular weight and may reduce solubility compared to the cyclopropane analog.
  • N-[(3R)-1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]-methyl]methane-sulfonamide ():

    • Substituent : Methyl sulfonamide.
    • Role : Used as an inhibitor of C3larvin toxin.
    • Comparison : The smaller methyl group may reduce steric hindrance, favoring protein binding. However, the cyclopropane in the target compound could provide better metabolic stability due to reduced oxidative metabolism .

Core Heterocycle Modifications

Key Compounds:
  • Bisarylureas Based on Pyrazolo[3,4-d]pyrimidine ():

    • Structure : Urea-linked aryl groups instead of sulfonamide.
    • Activity : Demonstrated BRAF<sup>V600E</sup> inhibition (IC50 values: 0.5–10 µM) and antiproliferative effects in cancer cell lines (A375, HT-29).
    • Comparison : Urea derivatives exhibit strong hydrogen-bonding interactions with kinases but may suffer from poor bioavailability. The sulfonamide group in the target compound could offer improved solubility and pharmacokinetic profiles .
  • Pyrrolo[2,3-d]pyrimidine and Triazolo[4,3-a]pyrazine Derivatives (): Structure: Alternative cores (pyrrolo, triazolo) with cyclopropane sulfonamide. pan-RAF) .

Piperidine vs. Piperazine Scaffolds

Key Compounds:
  • 1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine Dihydrochloride (): Structure: Piperazine ring instead of piperidine. The piperidine in the target compound may reduce polarity, enhancing blood-brain barrier penetration .

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